2-tert-Butyldimethylsiloxybut-3-yne

Descripción

The exact mass of the compound 2-tert-Butyldimethylsiloxybut-3-yne is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-tert-Butyldimethylsiloxybut-3-yne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-Butyldimethylsiloxybut-3-yne including the price, delivery time, and more detailed information at info@benchchem.com.

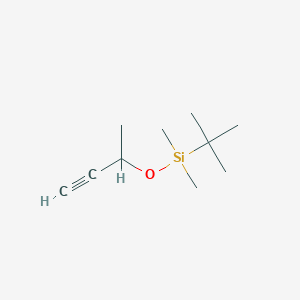

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl-but-3-yn-2-yloxy-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20OSi/c1-8-9(2)11-12(6,7)10(3,4)5/h1,9H,2-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUHDPKTGYOFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452533 | |

| Record name | 2-tert-Butyldimethylsiloxybut-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125494-93-1 | |

| Record name | 2-tert-Butyldimethylsiloxybut-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125494-93-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-tert-Butyldimethylsiloxybut-3-yne (CAS 125494-93-1): A Comprehensive Technical Guide for Advanced Organic Synthesis

Executive Summary

In modern organic synthesis and drug development, the strategic use of protective groups combined with versatile reactive handles is paramount. 2-tert-Butyldimethylsiloxybut-3-yne (CAS: 125494-93-1) represents a highly valuable bifunctional building block. By masking a secondary propargylic alcohol with a robust tert-butyldimethylsilyl (TBS) ether, this molecule provides a terminal alkyne ready for complex carbon-carbon bond formation without the risk of unwanted side reactions at the oxygen center. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols for utilizing this compound in advanced synthetic workflows.

Structural Rationale & Chemical Identity

The molecule, systematically named (But-3-yn-2-yloxy)(tert-butyl)dimethylsilane, is derived from 3-butyn-2-ol[1]. The choice of the TBS group over other silyl ethers (like TMS or TIPS) is a calculated synthetic strategy:

-

Causality of Selection: Trimethylsilyl (TMS) ethers are often too labile, risking premature cleavage during basic organometallic steps (e.g., deprotonation with n -BuLi). Conversely, triisopropylsilyl (TIPS) ethers can be excessively bulky, hindering reactivity at adjacent sterically congested centers. The TBS group provides the optimal "Goldilocks" balance—it is completely stable to the basic conditions of Sonogashira couplings and Grignard formations, yet can be cleanly and selectively cleaved later using fluoride sources like tetrabutylammonium fluoride (TBAF)[].

When derived from the enantiopure (S)

(−) -3-butyn-2-ol precursor, the resulting chiral building block is heavily utilized in the synthesis of complex natural products, pharmaceutical intermediates, and ruthenium-catalyzed helical polyacetylenes[3].Physicochemical Properties & Safety Profile

Understanding the physical parameters of 2-tert-Butyldimethylsiloxybut-3-yne is critical for isolation and handling. The compound is a volatile, flammable liquid that requires proper inert-atmosphere techniques.

Quantitative Data Summary

| Property | Value | Reference / Standard |

| Chemical Name | 2-tert-Butyldimethylsiloxybut-3-yne | IUPAC Standard |

| CAS Number | 125494-93-1 | 4[4] |

| Molecular Formula | C₁₀H₂₀OSi | Elemental Analysis |

| Molecular Weight | 184.35 g/mol | Computed |

| Boiling Point | 40-42 °C at 9 mbar | Vacuum Distillation |

| Density | 0.812 g/mL at 25 °C | Pycnometry |

| Refractive Index | 1.423 ( n20/D ) | Refractometry |

| Hazard Classification | Flammable Liquid (H226) | 5[5] |

Safety Note: As a Category 3 Flammable Liquid, it must be stored away from heat sources and handled using non-sparking tools in a well-ventilated fume hood[5].

Visualizations of Synthetic Utility

To conceptualize the role of this building block, the following diagrams map its synthesis, downstream utility, and involvement in transition-metal catalysis.

Synthetic workflow and downstream applications of 2-tert-Butyldimethylsiloxybut-3-yne.

Sonogashira cross-coupling catalytic cycle utilizing the TBS-protected alkyne.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each reagent and condition is explicitly detailed to ensure reproducibility and scientific rigor.

Protocol 1: Synthesis of 2-tert-Butyldimethylsiloxybut-3-yne

This procedure converts 3-butyn-2-ol into its TBS-protected derivative.

Reagents:

-

3-Butyn-2-ol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

-

Imidazole (2.2 equiv)

-

Anhydrous N,N -Dimethylformamide (DMF)

Step-by-Step Methodology:

-

System Setup: Flame-dry a round-bottom flask under a steady stream of nitrogen. Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of TBSCl into TBSOH.

-

Reagent Solubilization: Dissolve 3-butyn-2-ol and imidazole in anhydrous DMF. Cool the mixture to 0 °C using an ice bath. Causality: Imidazole acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst, forming a highly reactive N -TBS imidazolium intermediate. DMF stabilizes this polar transition state.

-

Silylation: Add TBSCl portion-wise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

-

Aqueous Quench & Extraction: Pour the reaction mixture into ice water and extract three times with diethyl ether. Causality: Water hydrolyzes unreacted TBSCl and strips the highly water-soluble DMF and imidazole salts into the aqueous layer, isolating the lipophilic silyl ether in the organic phase.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation (b.p. 40-42 °C at 9 mbar) to yield a clear, colorless liquid[4].

Protocol 2: Sonogashira Cross-Coupling Workflow

This protocol describes the coupling of 2-tert-Butyldimethylsiloxybut-3-yne with an aryl iodide.

Reagents:

-

Aryl iodide (1.0 equiv)

-

2-tert-Butyldimethylsiloxybut-3-yne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)

-

Copper(I) iodide [CuI] (10 mol%)

-

Triethylamine (TEA) (Solvent/Base)

Step-by-Step Methodology:

-

Solvent Degassing: Add TEA to a Schlenk flask and degas via three freeze-pump-thaw cycles. Causality: Dissolved oxygen must be removed; otherwise, it will rapidly oxidize the active Pd(0) catalyst and promote undesired Glaser homocoupling of the terminal alkyne.

-

Catalyst Activation: Under nitrogen, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI to the degassed TEA. Stir for 5 minutes. Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species by the alkyne or amine.

-

Alkyne Addition: Add 2-tert-Butyldimethylsiloxybut-3-yne dropwise via syringe.

-

Reaction Propagation: Stir the mixture at room temperature for 12 hours. A precipitate (triethylammonium hydroiodide) will form, serving as a visual indicator of reaction progress.

-

Workup: Dilute the suspension with ethyl acetate and filter through a pad of Celite. Causality: Celite effectively traps the insoluble palladium and copper salts, preventing emulsion formation during subsequent aqueous washing.

-

Isolation: Concentrate the filtrate and purify the resulting internal alkyne via silica gel flash chromatography.

Conclusion

2-tert-Butyldimethylsiloxybut-3-yne is a cornerstone reagent for chemists employing the "build-couple-pair" strategy in organic synthesis[]. By understanding the mechanistic nuances of its protection chemistry and its behavior in transition metal-catalyzed cycles, researchers can confidently deploy this building block to construct complex, stereodefined molecular architectures.

References

-

Thermo Scientific Chemicals : (S)-(-)-3-Butyn-2-ol, 99%. Fisher Scientific. Available at:[Link]

Sources

Technical Whitepaper: Synthesis and Mechanistic Rationale of tert-Butyl-dimethyl-(1-methyl-prop-2-ynyloxy)-silane

Executive Summary

The protection of secondary propargylic alcohols is a foundational operation in modern organic synthesis, enabling downstream cross-coupling, click chemistry, and complex natural product total synthesis. This technical guide details the synthesis of tert-butyl-dimethyl-(1-methyl-prop-2-ynyloxy)-silane (CAS: 125494-93-1)—commonly referred to as TBS-protected 3-butyn-2-ol. By utilizing the classic E.J. Corey protocol, this guide provides a self-validating, highly efficient methodology designed for scale and reproducibility, grounded in fundamental mechanistic principles.

Mechanistic Rationale: The Corey Protocol

The transformation of 3-butyn-2-ol into its corresponding tert-butyldimethylsilyl (TBS) ether relies on the methodology pioneered by [1]. While smaller silyl groups like trimethylsilyl (TMS) are highly susceptible to solvolysis, the TBS group is approximately 104 times more hydrolytically stable, surviving Grignard additions, mild reductions, and basic conditions [2].

Direct reaction between an alcohol and TBSCl is kinetically sluggish. To overcome this, the reaction employs imidazole as both a nucleophilic catalyst and an acid scavenger, typically in a polar aprotic solvent like N,N-Dimethylformamide (DMF) .

Causality of Reagent Selection:

-

Nucleophilic Catalysis: Imidazole rapidly displaces the chloride ion from TBSCl to form a highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate.

-

Solvent Effects: DMF stabilizes the polar transition state and the resulting imidazolium chloride salt, significantly accelerating the silyl transfer to the sterically hindered secondary alcohol.

-

Thermodynamic Driving Force: The formation of the strong Si–O bond ( ∼ 110 kcal/mol) and the precipitation/solvation of the imidazolium hydrochloride salt drive the reaction to completion.

Mechanistic pathway of TBS protection via a reactive TBS-imidazole intermediate.

Quantitative Data & Optimization Parameters

To ensure maximum yield and minimal byproduct formation, the stoichiometry and conditions must be strictly controlled. Table 1 outlines the optimal reagent ratios, while Table 2 summarizes the empirical optimization of reaction conditions.

Table 1: Standard Stoichiometry for 10 mmol Scale

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

|---|---|---|---|---|

| 3-butyn-2-ol | 70.09 | 1.0 | 701 mg | Substrate |

| TBSCl | 150.73 | 1.2 | 1.81 g | Silylating Agent |

| Imidazole | 68.08 | 2.5 | 1.70 g | Catalyst / Base |

| Anhydrous DMF | 73.09 | N/A | 10 mL | Solvent (1.0 M) |

Table 2: Empirical Optimization of Reaction Conditions

| Solvent | Base/Catalyst | Temp / Time | Conversion | IPC Observation |

|---|---|---|---|---|

| DCM | Imidazole | RT, 12 h | < 50% | Sluggish kinetics due to poor salt solubility. |

| DCM | DMAP / Et 3 N | 0 °C to RT, 4 h | ~ 85% | Viable alternative, but requires complex workup. | | DMF | Imidazole | 0 °C to RT, 3 h | > 98% | Optimal. Rapid intermediate formation. |

Experimental Methodology: Self-Validating Protocol

The following protocol is engineered for self-validation. Because neither the starting material nor the product possesses a strong UV chromophore, standard UV-based TLC monitoring is ineffective. The protocol relies on chemical staining and strategic liquid-liquid extraction to ensure purity [3].

Step-by-step experimental workflow for the synthesis and purification of the silyl ether.

Step-by-Step Procedure

Phase 1: Reaction Setup & Execution

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 3-butyn-2-ol (701 mg, 10.0 mmol) and anhydrous DMF (10 mL).

-

Activation: Add imidazole (1.70 g, 25.0 mmol) in one portion. Stir until completely dissolved. Causality: An excess of imidazole is required to act as both the nucleophile and the thermodynamic sink for the generated HCl.

-

Silylation: Cool the reaction mixture to 0 °C using an ice-water bath. Add TBSCl (1.81 g, 12.0 mmol) portionwise over 5 minutes. Causality: The formation of the TBS-imidazole intermediate is exothermic; cooling prevents localized heating and potential degradation or volatilization of the low-boiling alkyne.

-

Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

-

In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). Visualize using Phosphomolybdic Acid (PMA) or KMnO 4 stain followed by heating. The product will appear as a high-running spot ( Rf≈0.8 ), while the starting material remains much lower ( Rf≈0.3 ).

Phase 2: Workup & Isolation

-

Quench: Pour the reaction mixture into a separatory funnel containing 30 mL of distilled water and 30 mL of hexanes (or diethyl ether). Causality: The highly lipophilic TBS ether partitions exclusively into the organic layer, while the DMF and imidazolium salts partition into the aqueous layer.

-

Extraction: Separate the layers. Extract the aqueous layer with an additional 2 × 20 mL of hexanes.

-

Washing: Combine the organic layers and wash vigorously with distilled water (3 × 30 mL) followed by saturated aqueous NaCl (brine, 20 mL). Causality: Multiple water washes are critical to completely remove residual DMF, which otherwise co-elutes during concentration.

-

Drying: Dry the organic phase over anhydrous MgSO 4 , filter, and concentrate under reduced pressure. Crucial Note: Do not use excessive heat or high vacuum ( <10 mbar) during rotary evaporation, as the product is relatively volatile.

Phase 3: Purification & Characterization

-

Chromatography: Purify the crude oil via flash column chromatography on silica gel, eluting with 100% hexanes. The product is highly non-polar and will elute rapidly.

-

Yield: Typically 85–95% (1.56 – 1.75 g) as a colorless oil.

-

Analytical Validation:

-

1 H NMR (CDCl 3 , 400 MHz): Expect a large singlet at δ 0.90 (9H, t-butyl), two distinct singlets at δ 0.12 and 0.10 (3H each, Si-CH 3 diastereotopic/chiral center proximity), a doublet at δ 1.42 (3H, CH 3 -CH), a doublet at δ 2.40 (1H, alkyne C-H), and a multiplet/quartet at δ 4.50 (1H, O-CH ).

-

IR (Neat): Disappearance of the broad O-H stretch ( ∼ 3300 cm −1 ) and appearance of strong Si-C/Si-O bands ( ∼ 1250, 830, 770 cm −1 ).

-

References

-

Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 1972, 94 (17), 6190-6191. URL:[Link]

-

Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition, John Wiley & Sons, 2006. URL:[Link]

-

Marshall, J. A.; Yanik, M. M.; Adams, N. D.; Ellis, K. C.; Chobanian, H. R. "Generation of Nonracemic 2-(t-Butyldimethylsilyloxy)-3-butynyllithium from (S)-Ethyl Lactate: (S)-4-(t-Butyldimethylsilyloxy)-2-pentyn-1-ol." Organic Syntheses, 2005, 81, 157. URL:[Link]

An In-depth Technical Guide to the Spectral Analysis of 2-tert-Butyldimethylsiloxybut-3-yne

This technical guide provides a comprehensive analysis of the spectral data for 2-tert-Butyldimethylsiloxybut-3-yne (TBS-butynol), a valuable silyl-protected building block in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the causal relationships between the molecular structure and its spectral features, providing a framework for the identification and characterization of this and similar molecules.

Molecular Structure and Overview

2-tert-Butyldimethylsiloxybut-3-yne is a chiral molecule featuring a terminal alkyne and a bulky tert-butyldimethylsilyl (TBS) protecting group attached to a secondary alcohol. This structure imparts specific and predictable characteristics in various spectroscopic analyses. Understanding these spectral signatures is crucial for reaction monitoring, quality control, and structural confirmation.

Caption: Molecular structure of 2-tert-Butyldimethylsiloxybut-3-yne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-tert-Butyldimethylsiloxybut-3-yne, both ¹H and ¹³C NMR will provide distinct signals corresponding to each unique nucleus in the molecule.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving a small sample (typically 5-10 mg) of the analyte in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a 300 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift |

| ~4.5 | Quartet | 1H | -CH(O)- | The proton on the carbon bearing the oxygen is deshielded by the electronegative oxygen atom, shifting it downfield. It is split into a quartet by the three neighboring protons of the methyl group. |

| ~2.4 | Doublet | 1H | ≡C-H | The acetylenic proton is deshielded, though less so than vinylic protons, due to the magnetic anisotropy of the triple bond. It appears as a doublet due to coupling with the methine proton. |

| ~1.4 | Doublet | 3H | -CH(O)CH₃ | These protons are on a standard alkyl group and appear in the typical upfield region. They are split into a doublet by the single neighboring methine proton. |

| ~0.9 | Singlet | 9H | -Si-C(CH₃ )₃ | The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet. The electropositive silicon atom results in a significant upfield shift. |

| ~0.1 | Singlet | 6H | -Si(CH₃ )₂ | The six protons of the two methyl groups attached to the silicon are also equivalent and appear as a singlet at a very upfield position due to the electropositive nature of silicon. |

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is standard to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~84 | ≡ C-H | The sp-hybridized carbon of the terminal alkyne appears in this characteristic downfield region. |

| ~72 | -C≡ C-H | The internal sp-hybridized carbon of the alkyne is also found in this region, typically slightly upfield from the terminal carbon. |

| ~60 | -C H(O)- | The carbon atom bonded to the electronegative oxygen is significantly deshielded and appears in this downfield region. |

| ~26 | -Si-C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~23 | -CH(O)C H₃ | The methyl carbon adjacent to the oxygen-bearing carbon. |

| ~18 | -Si-C (CH₃)₃ | The methyl carbons of the tert-butyl group. |

| ~ -4 | -Si(C H₃)₂ | The methyl carbons directly attached to the silicon atom are highly shielded and appear at a characteristic upfield chemical shift, often below 0 ppm. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule. The spectrum of 2-tert-Butyldimethylsiloxybut-3-yne is expected to show characteristic absorption bands for the terminal alkyne and the silyl ether moieties.

Experimental Protocol:

An IR spectrum can be obtained using a neat liquid sample placed between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3300 | Strong, Sharp | ≡C-H | Stretching |

| ~2960-2860 | Strong | C-H (sp³) | Stretching |

| ~2120 | Weak to Medium | C≡C | Stretching |

| ~1250 | Strong | Si-CH₃ | Bending (umbrella) |

| ~1100 | Strong | C-O-Si | Asymmetric Stretching |

| ~840 | Strong | Si-C | Stretching |

The presence of a sharp, strong band around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H stretch. The C≡C stretch is often weak in symmetrical alkynes but should be observable in this molecule. The strong absorptions related to the Si-C and C-O-Si bonds are characteristic of the TBS protecting group.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like 2-tert-Butyldimethylsiloxybut-3-yne.[3]

Experimental Protocol:

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.[4]

Predicted Mass Spectrum Fragmentation:

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 184, corresponding to the molecular weight of the compound. However, the most prominent peak (base peak) is often a fragment resulting from a stable cation.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 184 | [C₁₀H₂₀OSi]⁺ | Molecular Ion (M⁺) |

| 169 | [C₉H₁₇OSi]⁺ | Loss of a methyl radical (•CH₃) |

| 127 | [C₆H₁₅Si]⁺ | Loss of the butynyl group |

| 83 | [C₄H₅O]⁺ | Cleavage of the Si-O bond |

| 75 | [(CH₃)₂SiOH]⁺ | Rearrangement and cleavage |

| 57 | [C₄H₉]⁺ | Loss of the silyloxybutyne moiety, forming a stable tert-butyl cation |

A characteristic fragmentation pathway for tert-butyldimethylsilyl ethers is the loss of the tert-butyl group (57 Da) to give a prominent [M-57]⁺ ion. The stability of the tert-butyl cation often makes the m/z 57 peak the base peak in the spectrum.

Caption: Workflow for the spectral analysis of 2-tert-Butyldimethylsiloxybut-3-yne.

Conclusion

The predicted spectral data for 2-tert-Butyldimethylsiloxybut-3-yne provides a clear and consistent picture that aligns with its molecular structure. The ¹H and ¹³C NMR spectra will reveal the connectivity and electronic environment of each atom. The IR spectrum will confirm the presence of the key terminal alkyne and silyl ether functional groups. Finally, the mass spectrum will provide the molecular weight and a characteristic fragmentation pattern dominated by the stable tert-butyl cation. This comprehensive spectral guide serves as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate.

References

-

Heinze, T., et al. (2008). Functionalization pattern of tert-butyldimethyl-silyl cellulose evaluated by nmr spectroscopy. BioResources, 3(1), 79-90. Available at: [Link]

-

Hidayat, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Available at: [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). Available at: [Link]

-

Royal Society of Chemistry. (2020). Supplementary Information Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid catalysis. Available at: [Link]

-

Ljoncheva, M., et al. (2020). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. Data in Brief, 31, 105936. Available at: [Link]

-

Arslan, H., et al. (2024). FT-IR spectrum of tert-butyl 3a-chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate. Journal of Molecular Structure. Available at: [Link]

-

NIST. (n.d.). 2-Butene, 2,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

Agilent. (n.d.). An Introduction to Mass Spectrometry Ionization. Retrieved from [Link]

-

Khan Academy. (n.d.). IR spectra practice. Retrieved from [Link]

-

Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. [Link]

-

Grimme, S., & Gerenkamp, M. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(19), 3234–3245. Available at: [Link]

-

Magri, F. M. M., et al. (2006). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 17(1), 100-104. Available at: [Link]

-

Lee, Y.-P., et al. (2021). Infrared Spectrum of the Adduct 2-Chloro-2-hydroperoxybut-3-ene [(C2H3)CCl(CH3)OOH] of the Reaction between the Criegee Intermediate Methyl Vinyl Ketone Oxide [C2H3C(CH3)OO] and HCl. The Journal of Physical Chemistry A, 125(3), 857–866. Available at: [Link]

-

NIU Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

-

ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

Sources

Comprehensive Technical Guide on 2-tert-Butyldimethylsiloxybut-3-yne: Physicochemical Profiling, Synthesis, and Applications

Executive Summary

In modern synthetic organic chemistry and polymer science, the strategic protection of functional groups is paramount for the success of multi-step syntheses. 2-tert-Butyldimethylsiloxybut-3-yne (CAS: 125494-93-1) is a highly versatile, alkyne-containing silyl ether[1]. By masking the secondary hydroxyl group of 3-butyn-2-ol with a bulky tert-butyldimethylsilyl (TBS) group, chemists generate a robust building block that withstands harsh organometallic coupling conditions while preserving the reactivity of the terminal alkyne for downstream functionalization.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its synthesis, and self-validating experimental protocols designed for high-yield laboratory execution.

Physicochemical Profiling

Understanding the core parameters of 2-tert-Butyldimethylsiloxybut-3-yne is critical for calculating reaction stoichiometry and predicting phase behavior during purification. The compound possesses a molecular formula of C10H20OSi and a molecular weight of 184.35 g/mol [1]. The integration of the lipophilic TBS group renders the molecule highly soluble in organic solvents (e.g., dichloromethane, diethyl ether, hexanes) while being practically insoluble in water.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2-tert-Butyldimethylsiloxybut-3-yne |

| IUPAC Name | tert-butyl(but-3-yn-2-yloxy)dimethylsilane |

| CAS Registry Number | 125494-93-1[] |

| Molecular Formula | C10H20OSi[3] |

| Molecular Weight | 184.35 g/mol [1] |

| Monoisotopic Mass | 184.1283 Da[3] |

| SMILES String | CC(C#C)O(C)C(C)(C)C[3] |

Mechanistic Rationale for Silyl Protection

The synthesis of 2-tert-Butyldimethylsiloxybut-3-yne relies on the nucleophilic substitution of tert-butyldimethylsilyl chloride (TBSCl) by the secondary alcohol 3-butyn-2-ol.

Causality in Reagent Selection:

-

Why the TBS Group? The TBS group offers an optimal balance of steric shielding and orthogonal cleavability. It is approximately 10^4 times more stable to hydrolysis than the trimethylsilyl (TMS) group, allowing it to survive Grignard reactions, Wittig olefinations, and basic conditions. It can be selectively removed later using fluoride sources like tetrabutylammonium fluoride (TBAF).

-

Why Imidazole? Imidazole is not merely an acid scavenger; it acts as a nucleophilic catalyst . It attacks TBSCl to form a highly reactive 1-(tert-butyldimethylsilyl)imidazole intermediate. This intermediate rapidly transfers the silyl group to the sterically hindered secondary alcohol, driving the reaction to completion much faster than standard amine bases (like triethylamine) would.

-

Why DMF as a Solvent? N,N-Dimethylformamide (DMF) is a polar aprotic solvent that stabilizes the polar transition state of the silylation reaction, significantly accelerating the kinetics.

Fig 1: Mechanistic workflow and downstream applications of 2-tert-Butyldimethylsiloxybut-3-yne.

Downstream Applications

Polymer Science: Helical Polyacetylenes

When synthesized from the enantiopure precursor (S)-(-)-3-butyn-2-ol, the resulting chiral monomer, (S)-(-)-2-tert-butyldimethylsiloxybut-3-yne, is a highly prized building block in polymer chemistry[4]. Under ruthenium-catalyzed polymerization, the terminal alkyne polymerizes to form polyacetylenes. The bulky, chiral TBS-protected side chains force the polymer backbone into a rigid, one-handed helical conformation[5]. These helical polyacetylenes exhibit unique optical and electronic properties, making them exceptional candidates for chiral stationary phases in chromatography and advanced optoelectronic sensors[5].

Pharmaceutical & Complex API Synthesis

In drug development, the terminal alkyne serves as a versatile handle for carbon-carbon bond formation. It is frequently utilized in Sonogashira cross-couplings with aryl halides or in Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) to form triazoles. The TBS protection ensures that the secondary alcohol does not poison the palladium/copper catalysts or participate in unwanted side reactions during these sensitive steps.

Self-Validating Experimental Protocol

The following methodology outlines the high-yield synthesis of 2-tert-Butyldimethylsiloxybut-3-yne. This protocol is designed as a self-validating system, incorporating in-process checks to guarantee experimental trustworthiness.

Reagents Required:

-

3-butyn-2-ol (1.0 equivalent)

-

tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equivalents)

-

Imidazole (2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.

-

Substrate Solvation: Dissolve 3-butyn-2-ol (1.0 eq) in anhydrous DMF (approx. 2-3 mL per mmol of substrate).

-

Catalyst Addition: Add Imidazole (2.0 eq) to the stirring solution. Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the subsequent silylation, preventing the degradation of the volatile alkyne.

-

Silylation: Add TBSCl (1.2 eq) portion-wise over 5 minutes. The solution may become cloudy as imidazolium hydrochloride salts begin to precipitate.

-

Reaction Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 2 to 4 hours.

-

In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Eluent: 10% Ethyl Acetate in Hexanes).

-

Validation Check: The reaction is deemed complete when the UV-inactive, KMnO4-stainable starting material spot (Rf ~0.2) is entirely consumed, replaced by a highly non-polar product spot (Rf ~0.8).

-

-

Phase-Separation Workup: Quench the reaction by adding saturated aqueous NH4Cl. Transfer to a separatory funnel and extract the aqueous layer three times with Diethyl Ether.

-

Causality: The highly water-soluble DMF and imidazolium salts partition into the aqueous phase, while the lipophilic TBS-ether is cleanly extracted into the ether layer.

-

-

Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure (keep the water bath below 35 °C as the product is somewhat volatile). Purify via short-path silica gel chromatography (100% Hexanes) to yield 2-tert-Butyldimethylsiloxybut-3-yne as a clear, colorless oil.

References

-

SCBT - 2-tert-Butyldimethylsiloxybut-3-yne | CAS 125494-93-1. Available at:[1]

-

BOC Sciences - CAS 125494-93-1 (2-tert-Butyldimethylsiloxybut-3-yne) - Building Block. Available at:[]

-

PubChemLite - 2-tert-butyldimethylsiloxybut-3-yne (C10H20OSi). Available at:[3]

-

Thermo Scientific Alfa Aesar - (S)-(-)-3-Butyn-2-ol, 99%. Available at:[4]

-

LookChem - Cas 2914-69-4, (S)-(-)-3-Butyn-2-ol. Available at:[5]

Sources

Navigating the Nomenclature and Synthetic Utility of 2-tert-Butyldimethylsiloxybut-3-yne in Drug Development

Executive Summary

In the landscape of modern drug development and complex natural product synthesis, terminal alkynes serve as indispensable building blocks. Among these, the compound with CAS Registry Number 125494-93-1 stands out as a highly versatile intermediate[1]. However, navigating chemical databases, procurement catalogs, and regulatory documentation for this molecule can be challenging due to the proliferation of its synonyms.

This technical whitepaper deconstructs the nomenclature of this critical building block, explaining the chemical rationale behind its various synonyms[]. Furthermore, it provides an in-depth analysis of its structural significance, protecting group dynamics, and self-validating experimental methodologies for its application in cross-coupling reactions.

Chemical Identity and Synonym Disambiguation

The existence of multiple synonyms for CAS 125494-93-1 stems from differing IUPAC nomenclature priorities and commercial cataloging practices[1][]. Depending on whether the silane, the alkyne, or the propynyl framework is treated as the parent structure, the resulting name shifts significantly.

Table 1: Primary Identifiers and Synonym Rationale

| Synonym / Identifier | Nomenclature Rationale | Common Usage Context |

| CAS Number | 125494-93-1 | Universal database querying[]. |

| Molecular Formula | C10H20OSi (MW: 184.35 g/mol ) | Mass spectrometry and elemental analysis. |

| tert-butyl(but-3-yn-2-yloxy)dimethylsilane | Strict IUPAC naming. Prioritizes the central silicon atom as the parent structure. | Regulatory submissions and patent literature[]. |

| 3-(tert-Butyldimethylsiloxy)-1-butyne | Prioritizes the 4-carbon alkyne chain as the parent, numbering from the terminal alkyne. | Academic literature and methodology papers[1]. |

| 2-tert-Butyldimethylsiloxybut-3-yne | A hybrid name numbering the alkyne from the terminal end but placing the siloxy group at C2. | Commercial procurement (e.g., and)[]. |

| (1-Methyl-2-propynyl)oxy-tert-butyldimethylsilane | Treats the carbon framework as a substituted propynyl derivative. | Legacy databases and specialized structural searches[1]. |

Structural Rationale: The Role of the TBS Group

The utility of 2-tert-Butyldimethylsiloxybut-3-yne lies in its dual functionality: a terminal alkyne ready for C-C bond formation and a secondary alcohol protected by a tert-butyldimethylsilyl (TBS) ether.

Causality in Protecting Group Selection: Why synthesize the TBS ether instead of a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) ether? The choice is dictated by the precise steric and electronic requirements of multi-step drug synthesis. The TBS group provides sufficient steric bulk to prevent unwanted side reactions at the oxygen center while remaining stable to the basic conditions typical of Sonogashira couplings or Click chemistry.

Table 2: Comparative Stability of Silyl Protecting Groups

| Protecting Group | Steric Bulk | Stability to Mild Base | Stability to Mild Acid | Cleavage Reagent |

| TMS (Trimethylsilyl) | Low | Poor (Highly labile) | Poor | K2CO3 / MeOH |

| TBS (tert-Butyldimethylsilyl) | Moderate | Excellent | Moderate | TBAF or HF·pyridine |

| TIPS (Triisopropylsilyl) | High | Excellent | Excellent | Harsh TBAF conditions |

The TBS group in 2-tert-Butyldimethylsiloxybut-3-yne strikes the optimal balance, ensuring the propargylic alcohol remains masked during aggressive cross-coupling, yet can be cleanly deprotected later using fluoride sources (like TBAF) without disrupting the newly formed molecular framework. Furthermore, the precursor to this molecule, (S)-(-)-3-Butyn-2-ol (CAS 2914-69-4), allows for the synthesis of enantiopure variants, making it a critical node for asymmetric synthesis in pharmaceuticals[3][4].

Caption: Structural reactivity nodes of 2-tert-Butyldimethylsiloxybut-3-yne in organic synthesis.

Experimental Methodology: Sonogashira Cross-Coupling

To demonstrate the synthetic utility of 2-tert-Butyldimethylsiloxybut-3-yne, the following is a self-validating, step-by-step protocol for its use in a Sonogashira cross-coupling reaction to generate a complex aryl-alkyne API intermediate[5].

Protocol: Pd/Cu-Catalyzed Coupling with an Aryl Iodide

Objective: To couple the terminal alkyne of 2-tert-Butyldimethylsiloxybut-3-yne with an aryl iodide to form an internal alkyne framework.

Step 1: Preparation and Degassing

-

Action: In a flame-dried Schlenk flask, dissolve the aryl iodide (1.0 equiv) and 2-tert-Butyldimethylsiloxybut-3-yne (1.2 equiv) in a 1:1 mixture of anhydrous THF and Triethylamine. Sparge the solution with argon for 15 minutes.

-

Causality: Triethylamine serves a dual purpose: it acts as the base to neutralize the HI byproduct generated during the reaction, and it functions as a stabilizing ligand for the transient Pd(0) intermediate. Degassing is strictly required to prevent oxygen-driven Glaser homocoupling of the terminal alkyne.

Step 2: Catalyst Activation

-

Action: Under a positive stream of argon, add Pd(PPh3)4 (5 mol%) and CuI (10 mol%).

-

Causality: The palladium catalyst handles the primary C-C bond formation via oxidative addition to the aryl halide. CuI acts as a critical co-catalyst; it reacts with the terminal alkyne to form a highly nucleophilic copper acetylide. This intermediate undergoes transmetalation with the Pd-aryl complex significantly faster than the unactivated alkyne.

Step 3: Reaction Monitoring (Self-Validation System)

-

Action: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1) solvent system.

-

Validation: The protocol validates itself through visual and analytical cues. The initial yellow solution will gradually darken as the active Pd(0) species cycles. On the TLC plate, the disappearance of the UV-active aryl iodide spot and the emergence of a new, lower Rf spot confirms successful C-C coupling.

Step 4: Quenching and Isolation

-

Action: Quench the reaction by adding saturated aqueous NH4Cl . Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.

-

Causality: The NH4Cl quench specifically chelates and removes the copper salts, which would otherwise complicate chromatographic purification and potentially degrade the product.

Caption: Step-by-step mechanistic workflow for the Sonogashira cross-coupling reaction.

Conclusion

Whether cataloged as tert-butyl(but-3-yn-2-yloxy)dimethylsilane or 2-tert-Butyldimethylsiloxybut-3-yne, CAS 125494-93-1 remains a cornerstone reagent in organic synthesis[1][]. Understanding its diverse nomenclature is essential for researchers conducting thorough literature reviews and procurement. By leveraging the specific steric and electronic properties of its TBS-protected propargylic alcohol, drug development professionals can execute highly selective, self-validating cross-coupling reactions to build complex pharmaceutical architectures.

References

Sources

2-tert-Butyldimethylsiloxybut-3-yne: Discovery, Mechanistic Synthesis, and Strategic Applications

A Technical Whitepaper for Researchers and Drug Development Professionals

In advanced organic synthesis, the strategic selection of building blocks is not merely a matter of masking reactivity, but of orchestrating downstream causality. 2-tert-Butyldimethylsiloxybut-3-yne (also known as tert-butyldimethyl(but-3-yn-2-yloxy)silane) represents a masterclass in this principle. By marrying a terminal alkyne with a sterically protected secondary alcohol, this chiral (or racemic) synthon enables highly orthogonal synthetic pathways.

This guide provides an in-depth analysis of its historical discovery, physicochemical properties, self-validating synthesis protocols, and its pivotal role in the total synthesis of complex pharmaceuticals.

Historical Context: The Corey Paradigm

Prior to the 1970s, the protection of hydroxyl groups relied heavily on simple alkyl or trimethylsilyl (TMS) ethers, which often suffered from extreme lability under mildly acidic or basic conditions. The landscape of organic synthesis was permanently altered in 1972 when Nobel Laureate E. J. Corey and A. Venkateswarlu introduced the tert-butyldimethylsilyl (TBS) protecting group[1],[2].

Published in the Journal of the American Chemical Society[2], Corey’s methodology demonstrated that replacing one methyl group of a TMS ether with a bulky tert-butyl group increased the stability of the silyl ether toward hydrolysis by a factor of 104 . This discovery allowed chemists to utilize highly reactive carbon nucleophiles—such as Grignard reagents and enolates—without prematurely cleaving the protecting group[3].

The application of Corey's TBS protection to 3-butyn-2-ol birthed 2-tert-Butyldimethylsiloxybut-3-yne. This specific molecule became a cornerstone in retro-synthetic planning, offering a robust, chromatography-stable protected alcohol adjacent to a highly reactive terminal alkyne[4].

Physicochemical Profiling

Understanding the quantitative parameters of 2-tert-Butyldimethylsiloxybut-3-yne is critical for predicting its behavior in biphasic extractions and chromatographic purifications[5].

| Property | Value |

| Chemical Name | 2-tert-Butyldimethylsiloxybut-3-yne |

| IUPAC Name | tert-butyl(but-3-yn-2-yloxy)dimethylsilane |

| CAS Registry Number | 125494-93-1 |

| Molecular Formula | C₁₀H₂₀OSi |

| Monoisotopic Mass | 184.128 Da |

| Appearance | Colorless to pale yellow liquid |

| Predicted XlogP | ~3.5 (Highly lipophilic) |

| Boiling Point | ~170 °C (Predicted, standard pressure) |

Mechanistic Causality & Self-Validating Synthesis Protocol

The synthesis of 2-tert-Butyldimethylsiloxybut-3-yne from 3-butyn-2-ol is achieved via a nucleophilic substitution at the silicon center. However, direct reaction between the alcohol and TBSCl is kinetically sluggish due to the steric bulk of the tert-butyl group.

The Causality of Imidazole: To overcome this activation barrier, imidazole is employed not just as an acid scavenger, but as a nucleophilic catalyst[1]. Imidazole attacks TBSCl to form a highly reactive 1-(tert-butyldimethylsilyl)-1H-imidazol-3-ium intermediate. Silicon, utilizing its available orbitals, accommodates a pentavalent transition state, drastically lowering the activation energy for the incoming hydroxyl nucleophile[1].

Workflow and mechanism for TBS protection of 3-butyn-2-ol via imidazolium catalysis.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system , meaning visual and chemical feedback loops are built into the steps to confirm success without requiring immediate NMR analysis[6],[7].

Step 1: Reactant Dissolution & Catalyst Activation

-

Action: Dissolve 3-butyn-2-ol (1.0 eq, e.g., 5.0 mmol) and imidazole (1.5 eq, 7.5 mmol) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) at room temperature.

-

Validation: The formation of a clear, homogenous solution confirms the complete solubilization required for the catalytic cycle.

Step 2: Silylation via Exothermic Control

-

Action: Cool the mixture to 0 °C. Add TBSCl (1.1 eq, 5.5 mmol) portion-wise over 10 minutes.

-

Causality & Validation: The reaction is highly exothermic. Cooling prevents the volatilization of the low-boiling alkyne. As the reaction proceeds, a dense white precipitate (imidazole hydrochloride) will form. This precipitate is a visual, self-validating indicator that the silyl transfer is actively occurring.

Step 3: In-Process Control (IPC) via TLC

-

Action: Stir for 1–2 hours. Monitor via Thin Layer Chromatography (10% EtOAc in Hexanes).

-

Validation: 3-butyn-2-ol is highly polar and stains intensely with KMnO₄ near the baseline. The product, lacking hydrogen-bonding capabilities, will elute with a significantly higher Rf value (~0.8). The complete disappearance of the baseline spot validates total conversion[6].

Step 4: Orthogonal Phase Separation

-

Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (Et₂O) or CH₂Cl₂. Wash the combined organic layers extensively with water and brine.

-

Causality: The highly lipophilic TBS ether partitions exclusively into the organic phase (predicted XlogP ~3.5), while the aqueous washes strip away the polar DMF solvent and the water-soluble imidazole salts[7].

Step 5: Rapid Silica Filtration

-

Action: Dry the organic phase over anhydrous MgSO₄, concentrate under reduced pressure, and pass the residue through a short pad of silica gel using pentane or hexanes.

-

Causality: Because TBS ethers are remarkably stable to silica chromatography[3], this rapid filtration removes any trace polar impurities, yielding the pure product (>95% yield) ready for immediate downstream coupling.

Strategic Applications in Drug Development & Total Synthesis

The true value of 2-tert-Butyldimethylsiloxybut-3-yne lies in its orthogonal reactivity. The terminal alkyne can be functionalized while the secondary alcohol remains securely masked, only to be revealed later via fluoride (TBAF) or mild acid cleavage[1],[4].

Orthogonal reactivity pathways of 2-tert-Butyldimethylsiloxybut-3-yne in synthesis.

Key Case Studies in the Literature

-

Carbapenem Antibiotic Precursors: In the synthesis of critical β -lactam antibiotics, 2-tert-Butyldimethylsiloxybut-3-yne undergoes a highly stereoselective copper-catalyzed Kinugasa reaction with nitrones. This directly yields (1'r,3r,4r)-4-acetoxy-3-(1'-(tert-butyldimethylsilyloxy)ethyl)-2-azetidinone, a vital precursor for carbapenem synthesis[7]. The stability of the TBS group ensures the stereocenter at the secondary alcohol is preserved during the rigorous cyclization step.

-

Schisandraceae Triterpenes: During the total synthesis of complex triterpenes, this building block is subjected to rhodium-catalyzed trans-hydroboration or dehydration to form highly functionalized, stereochemically pure diene coupling partners[6].

-

Akolactone B Synthesis: To construct the conjugated enyne system of the cytotoxic natural product Akolactone B, researchers utilized the terminal alkyne of the TBS-protected 3-butyn-2-ol in a palladium-catalyzed Sonogashira cross-coupling reaction, followed by selective deprotection using TBAF to unmask the alcohol for subsequent lactonization[4].

References

-

Title: Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Source: Journal of the American Chemical Society (1972). URL: [Link]

-

Title: TBS Protecting Group: TBS Protection & Deprotection. Source: Total-Synthesis.com. URL: [Link]

-

Title: 2-tert-butyldimethylsiloxybut-3-yne (C10H20OSi). Source: PubChemLite / PubChem Database. URL: [Link]

-

Title: Synthetic Study toward Triterpenes from the Schisandraceae Family of Natural Products. Source: MDPI Molecules. URL: [Link]

- Title: WO2014097257A1 - A method of preparation of (1'r,3r,4r)-4-acetoxy-3-(1'-(tert-butyldimethylsilyloxy)ethyl)-2-azetidinone, a precursor for carbapenem antibiotics synthesis.

-

Title: Synthesis of both enantiomer of akolactone B and (+)-ancepsenolide. Source: National Institute of Informatics (NII). URL: [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Elias James Corey - Wikipedia [en.wikipedia.org]

- 4. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 5. PubChemLite - 2-tert-butyldimethylsiloxybut-3-yne (C10H20OSi) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. WO2014097257A1 - A method of preparation of (1'r,3r,4r)-4-acetoxy-3-(1'-(tert-butyldimethylsilyloxy)ethyl)-2-azetidinone, a precursor for carbapenem antibiotics synthesis - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols for the Selective Deprotection of TBDMS Ethers in the Presence of Terminal Alkynes

Abstract

The selective removal of the tert-butyldimethylsilyl (TBDMS) ether, a robust protecting group for alcohols, in the presence of a terminal alkyne presents a common challenge in multi-step organic synthesis. The inherent sensitivity of the terminal C-H bond to basic conditions and the potential for the triple bond to undergo hydration or other side reactions under harsh acidic conditions necessitates the careful selection of deprotection reagents and protocols. This document provides a comprehensive guide for researchers, outlining the mechanistic principles behind selective deprotection, a comparative analysis of common methods, and detailed, validated protocols for achieving high-yielding removal of the TBDMS group while preserving the terminal alkyne functionality.

Mechanistic Considerations and Strategic Reagent Selection

The TBDMS group is prized for its steric bulk, which confers significant stability across a wide range of reaction conditions. Its cleavage, however, requires specific reagents that can be broadly categorized as fluoride-based or acid-based. The choice between these categories is paramount when a terminal alkyne is present in the substrate.

The Challenge: Alkyne Instability

The primary challenge stems from the acidity of the terminal alkyne proton (pKa ≈ 25). Under sufficiently basic conditions, this proton can be abstracted, forming an acetylide anion. This anion can participate in undesired side reactions. Conversely, strong acidic conditions can lead to the hydration of the triple bond to form a methyl ketone, a reaction known as the Kucherov reaction, particularly if catalytic mercury salts are present, but possible with strong protic acids alone.

Fluoride-Mediated Deprotection

The high affinity of fluoride for silicon (Si-F bond energy is ~142 kcal/mol) makes it the most common trigger for silyl ether cleavage. The mechanism involves the nucleophilic attack of a fluoride ion on the silicon atom, leading to a pentacoordinate silicate intermediate which then collapses, liberating the alcohol.

-

Tetrabutylammonium Fluoride (TBAF): This is the most common fluoride source, typically used as a 1M solution in THF. However, commercial TBAF solutions contain residual water and hydroxide ions, making them significantly basic. This basicity can be sufficient to deprotonate the terminal alkyne, leading to side products or oligomerization. Buffering TBAF with acetic acid (TBAF/AcOH) can mitigate this basicity and often provides excellent selectivity.

-

Hydrogen Fluoride-Pyridine (HF•Py): This reagent is less basic than TBAF and is highly effective. However, it is extremely toxic and corrosive, requiring specialized handling in a fume hood with appropriate personal protective equipment (PPE).

-

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF): An anhydrous source of fluoride that is less basic than TBAF, often used for highly sensitive substrates.

Acid-Catalyzed Deprotection

Acid-catalyzed desilylation proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water, alcohol) on the silicon atom. The key to success is using a mild acid that is strong enough to cleave the sterically hindered TBDMS ether but not so strong as to cause alkyne hydration.

-

Pyridinium p-toluenesulfonate (PPTS): An excellent choice for acid-labile substrates. It provides a mildly acidic environment (pKa ≈ 5.2 in solution) that is often sufficient to slowly cleave TBDMS ethers, particularly primary ones, without affecting the alkyne. Reactions are typically run in alcoholic solvents like ethanol or methanol at room temperature or with gentle heating.

-

Camphorsulfonic Acid (CSA): Another effective mild organic acid for TBDMS removal. Its efficacy is similar to that of PPTS.

-

Acetic Acid (AcOH): Often used in a mixture of THF/water, acetic acid can cleave TBDMS groups, though it may require elevated temperatures and longer reaction times.

Deprotection Method Selection Workflow

The choice of reagent is dictated by the overall stability of the substrate. The following decision-making workflow can guide the selection process.

Caption: Workflow for selecting a TBDMS deprotection method.

Comparative Analysis of Common Protocols

The following table summarizes the conditions and typical outcomes for the most common selective deprotection methods.

| Method | Reagent(s) | Typical Conditions | Typical Time | Advantages | Disadvantages | Ref. |

| Mild Acid | PPTS (0.1 - 0.3 eq.) | MeOH or EtOH, RT to 40 °C | 4 - 24 h | Very mild, excellent selectivity, simple work-up | Can be slow, especially for secondary/tertiary alcohols | |

| Buffered Fluoride | TBAF (1.1 eq.), AcOH (1.1 eq.) | THF, 0 °C to RT | 1 - 6 h | Fast, effective, suppressed basicity | Requires careful stoichiometry to avoid basic conditions | |

| Standard Fluoride | TBAF (1.1 eq.) | THF, 0 °C to RT | 0.5 - 2 h | Very fast and generally effective | Risk of side reactions due to inherent basicity | |

| Potent Fluoride | HF•Pyridine (excess) | THF/Pyridine, 0 °C to RT | 0.5 - 4 h | Powerful, cleaves even very hindered silyl ethers | Extremely toxic and corrosive, requires special handling |

Detailed Application Protocols

Protocol 1: Selective TBDMS Deprotection using PPTS in Methanol

This protocol is highly recommended for substrates that can tolerate mild acidic conditions and is often the first method to try due to its simplicity and high selectivity.

Principle: PPTS establishes a mild acidic equilibrium in methanol, facilitating the slow, controlled cleavage of the TBDMS ether without affecting the terminal alkyne.

Materials & Reagents:

-

TBDMS-protected compound (1.0 eq.)

-

Pyridinium p-toluenesulfonate (PPTS) (0.2 eq.)

-

Anhydrous Methanol (MeOH)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Reaction Setup: Dissolve the TBDMS-protected compound in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Add PPTS (0.2 equivalents) to the solution at room temperature.

-

Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of the more polar product spot. If the reaction is slow, it can be gently heated to 35-40 °C.

-

Work-up: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature (if heated) and concentrate it under reduced pressure to remove most of the methanol.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to quench the acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.

Protocol 2: Selective TBDMS Deprotection using Buffered Tetrabutylammonium Fluoride (TBAF)

This protocol is ideal for acid-sensitive substrates where the inherent basicity of standard TBAF is a concern.

Principle: Acetic acid is added to a commercial solution of TBAF in THF to neutralize the residual hydroxide ions, creating a buffered, fluoride-rich environment that selectively cleaves the Si-O bond without causing base-mediated side reactions.

Materials & Reagents:

-

TBDMS-protected compound (1.0 eq.)

-

TBAF (1.0 M solution in THF) (1.1 eq.)

-

Glacial Acetic Acid (AcOH) (1.1 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

TLC supplies

Procedure:

-

Reagent Preparation: In a separate flask, prepare the buffered TBAF reagent by adding glacial acetic acid (1.1 eq.) to the commercial TBAF solution (1.1 eq.) at 0 °C. Stir for 5-10 minutes.

-

Reaction Setup: Dissolve the TBDMS-protected compound in anhydrous THF (approx. 0.1 M concentration) in the main reaction flask and cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add the freshly prepared buffered TBAF solution dropwise to the substrate solution at 0 °C.

-

Monitoring: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature if necessary. Monitor the reaction progress closely by TLC. These reactions are often complete within 1-3 hours.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanistic Visualization

The following diagrams illustrate the simplified mechanisms for the two primary methods of TBDMS deprotection.

Caption: Simplified mechanisms of TBDMS cleavage.

References

-

Meyers, A. I., et al. A Total Synthesis of (±)-Munitagine. The Journal of Organic Chemistry, 1978. [Link]

-

Corey, E. J., & Snider, B. B. Total synthesis of (±)-cedrene and (±)-cedrol. Journal of the American Chemical Society, 1972. [Link]

-

Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley, 2014. [Link]

-

Miyashita, M., Yoshikoshi, A., & Grieco, P. A. Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 1977. [Link]

Application Note: Advanced Experimental Protocols for Cross-Coupling Reactions with Silylacetylenes

Introduction & Mechanistic Causality

Silylacetylenes (alkynylsilanes) are indispensable building blocks in modern organic synthesis, materials science, and drug development. They serve a dual purpose: acting as robust protective groups for terminal alkynes to prevent unwanted side reactions, and functioning as highly tunable, reactive organometallic coupling partners[1].

Historically, the synthesis of internal alkynes via standard Sonogashira coupling using terminal alkynes has been plagued by Glaser homocoupling—an oxidative side reaction that yields unwanted diynes. By employing a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, researchers can mask the reactive C(sp)-H bond. To utilize these protected alkynes in cross-coupling reactions with aryl halides, two primary mechanistic pathways have been developed:

-

Desilylative Sonogashira Cross-Coupling: This pathway involves the in situ cleavage of the C(sp)-Si bond to generate a transient terminal alkyne, which immediately undergoes standard Pd/Cu-catalyzed coupling. The causality behind this approach is to maintain a low steady-state concentration of the terminal alkyne, thereby minimizing homocoupling while avoiding the need to isolate volatile intermediates[2][3].

-

Hiyama-Type (Sila-Sonogashira) Cross-Coupling: This pathway bypasses the terminal alkyne intermediate entirely. By utilizing specific activators (like silanolates), the alkynyl silane forms a hypervalent silicate that undergoes direct Si/Cu or Si/Pd transmetalation. This is critical for synthesizing complex, electron-rich arrays where even trace homocoupling is detrimental[4].

Mechanistic divergence of Desilylative Sonogashira vs. Hiyama-type cross-coupling.

Quantitative Optimization of Activation Strategies

The choice of desilylating or activating agent directly dictates the chemoselectivity and yield of the cross-coupling event. Traditional use of Tetrabutylammonium fluoride (TBAF) often leads to aggressive deprotection, resulting in a spike of free terminal alkyne and subsequent homocoupling. The table below summarizes the optimization of milder activation strategies.

| Activation Agent | Catalyst System | Solvent | Temp (°C) | Homocoupling (%) | Cross-Coupling Yield (%) |

| TBAF (Standard) | Pd/Cu | THF | 25 | 15–20 | 65 |

| DBU / H2O (40 mol%) | Pd/Cu | Benzene | 25 | < 5 | 88 |

| H2SiF6 (34% aq) | Pd/Cu | THF/ H2O | 60 | < 2 | 91 |

| KOTMS (Hiyama) | Pd | 1,4-Dioxane | 80 | 0 | 95 |

Data synthesized from field-proven optimization studies[2][3][4].

Experimental Setup & Self-Validating Protocols

Protocol A: One-Pot Desilylative Sonogashira Coupling via Hexafluorosilicic Acid

Objective: Synthesize unsymmetrical bisarylethynes using H2SiF6 as a highly selective desilylating agent. Causality: H2SiF6 is an inexpensive, non-toxic alternative to TBAF. It selectively activates the TMS-alkyne without cleaving other base-sensitive functionalities or robust silyl ethers (e.g., TBDMS-protected alcohols) present on the molecule[3].

Step-by-Step Methodology:

-

System Preparation: Flame-dry a Schlenk tube and backfill with Argon (3x).

-

Catalyst Loading: Add Pd(PPh3)2Cl2 (2 mol %), CuI (4 mol %), and the aryl halide substrate (1.0 equiv, 1.0 mmol).

-

Solvent & Base Addition: Inject 5.0 mL of rigorously degassed THF, followed by Triethylamine (3.0 equiv). Stir for 5 minutes at room temperature to ensure homogeneity.

-

Substrate Addition: Inject the TMS-acetylene derivative (1.2 equiv).

-

In situ Desilylation: Dropwise, add H2SiF6 (34% aqueous solution, 1.5 equiv).

-

Self-Validation Checkpoint 1: Extract a 10 µL aliquot after 30 minutes. Run a TLC (Hexane/EtOAc 9:1). The disappearance of the non-polar TMS-alkyne spot and the transient appearance of a highly UV-active, polar terminal alkyne spot validates that the H2SiF6 is successfully executing the desilylation.

-

-

Coupling: Heat the reaction mixture to 60 °C and stir for 12–24 hours.

-

Workup: Cool to room temperature, quench with saturated aqueous NH4Cl (10 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and purify via silica gel flash chromatography.

Protocol B: KOTMS-Promoted Hiyama-Type Cross-Coupling

Objective: Direct cross-coupling of alkynylsilanes without generating a terminal alkyne, ideal for highly homocoupling-prone or complex substrates (e.g., porphyrin arrays)[4]. Causality: Potassium trimethylsilanolate (KOTMS) generates a reactive hypervalent silicate intermediate. This enables direct transmetalation to the Palladium center, completely circumventing the free alkyne stage and reducing the reaction to a strictly cross-coupled output.

Step-by-Step Methodology:

-

Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with Pd2(dba)3 (2.5 mol %), SPhos ligand (5.0 mol %), and the aryl iodide (1.0 equiv, 0.5 mmol).

-

Activator & Substrate: Add the alkynyl-TMS substrate (1.2 equiv) and KOTMS (2.0 equiv). Note: KOTMS is highly hygroscopic; weighing inside the glovebox is mandatory to prevent premature quenching.

-

Solvent: Add 3.0 mL of anhydrous, degassed 1,4-dioxane.

-

Reaction Execution: Seal the vial with a PTFE-lined septum cap, remove from the glovebox, and heat at 80 °C in an oil bath.

-

Self-Validation Checkpoint 2: At t = 2 hours, sample the reaction and analyze via GC-MS. The absolute absence of diyne mass peaks (homocoupling) validates that the direct Si/Pd transmetalation pathway is functioning correctly.

-

-

Workup: After 16 hours, cool the mixture, dilute with dichloromethane (DCM), and filter through a short pad of Celite to remove palladium black and silicate salts. Concentrate the filtrate under reduced pressure and purify via size-exclusion or flash chromatography.

Troubleshooting & Best Practices

-

Stereodivergent Additions: If your goal is to synthesize β,β -disubstituted alkenylsilanes instead of internal alkynes, switch to a Pd-catalyzed boron addition protocol. Utilizing boronic acids with silylacetylenes under Pd catalysis yields highly stereoselective (E)- or (Z)-alkenylsilanes, which can subsequently undergo halodesilylation[5].

-

Moisture Management: While Protocol A utilizes aqueous H2SiF6 , Protocol B (Hiyama-type) is strictly anhydrous. Even trace water in Protocol B will hydrolyze KOTMS, reverting the mechanism to a sluggish desilylative pathway and increasing homocoupling risks.

-

Base Selection in Modified Sonogashira: If H2SiF6 is incompatible with your substrate, an amidine base like DBU combined with exactly 40 mol% water can act as a highly controlled, slow-release desilylating environment[2].

References

- SciSpace / Synthesis (2017)

- ACS Publications / The Journal of Organic Chemistry (2022)

- ACS Publications / Organic Letters (2002)

- PMC - NIH (2017)

- ACS Publications / The Journal of Organic Chemistry (2014)

Sources

Application Note: One-Pot Synthesis and Sequential Reactions of 2-tert-Butyldimethylsiloxybut-3-yne in Complex Molecule Assembly

Application Overview: The Strategic Role of the Synthon

In the landscape of modern drug development and complex natural product synthesis, minimizing isolation steps of low-molecular-weight intermediates is critical for maximizing atom economy and overall yield. 2-tert-Butyldimethylsiloxybut-3-yne (CAS 125494-93-1) serves as a highly versatile, bifunctional synthon. By masking the secondary alcohol of 3-butyn-2-ol with a robust tert-butyldimethylsilyl (TBS) group, chemists unlock the orthogonal reactivity of the terminal alkyne.

This application note details field-proven, self-validating protocols for the one-pot synthesis of this protected alkyne and its immediate sequential use in C–C bond-forming reactions (alkynylation and cross-coupling). These methodologies are heavily utilized in the synthesis of complex terpenoids, such as the megastigmane aripuanin (), and advanced pharmaceutical intermediates.

Physicochemical & Reactivity Profile

Before initiating the protocols, it is crucial to understand the physical parameters and stability profile of the building block to ensure proper handling and reaction design.

Table 1: Physicochemical Properties & Silyl Ether Stability

| Property / Parameter | Value / Characteristic | Causality & Synthetic Implication |

| Molecular Formula | C₁₀H₂₀OSi | Defines stoichiometry for downstream organometallic equivalents. |

| Molecular Weight | 184.35 g/mol | High mass relative to 3-butyn-2-ol (70.09 g/mol ) reduces volatility losses. |

| Boiling Point | ~65°C at 10 mmHg | Allows for vacuum distillation if isolation is strictly required. |

| Stability to Base (n-BuLi) | Excellent | The steric bulk of the tert-butyl group prevents nucleophilic attack at the silicon center during kinetic deprotonation. |

| Stability to Acid | Moderate | Susceptible to cleavage by strong aqueous acids; requires anhydrous conditions during Lewis acid-mediated couplings. |

Mechanistic Workflow & Pathway Divergence

The true power of this building block lies in its ability to undergo divergent one-pot functionalizations. The diagram below illustrates the logical flow from the unprotected starting material through two distinct, highly valuable organometallic pathways.

Caption: Divergent one-pot synthetic pathways of 2-tert-Butyldimethylsiloxybut-3-yne via organometallic intermediates.

Protocol I: Nucleophilic Catalysis in One-Pot Silylation

The foundational step involves protecting the secondary hydroxyl group. We utilize the classic conditions established by Corey and Venkateswarlu (), optimized for a one-pot continuous flow.

Causality of Reagents: Imidazole is not merely an acid scavenger; it acts as a nucleophilic catalyst. It attacks TBSCl to form a highly electrophilic N-TBS-imidazole intermediate. This drastically lowers the activation energy required for the sterically hindered secondary alcohol of 3-butyn-2-ol to attack the silicon atom.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 3-butyn-2-ol (10.0 mmol, 0.70 g) and anhydrous THF (15 mL).

-

Catalyst Addition: Add imidazole (12.0 mmol, 0.82 g) in one portion. Stir at room temperature for 5 minutes until fully dissolved.

-

Silylation: Cool the flask to 0°C using an ice bath. Slowly add tert-butyldimethylsilyl chloride (TBSCl) (11.0 mmol, 1.66 g) dissolved in 5 mL of anhydrous THF dropwise over 10 minutes.

-

Self-Validation (Visual & Analytical): As the reaction proceeds, the clear solution will transition into a thick white suspension. This is the precipitation of imidazole hydrochloride, a visual confirmation of reaction turnover. Monitor via TLC (Hexanes/EtOAc 9:1); the product is highly non-polar and stains strongly with Phosphomolybdic Acid (PMA).

-

Progression: Stir for 2 hours at room temperature. Do not quench if proceeding to Protocol II. Instead, filter the suspension rapidly through a Schlenk frit under argon to remove the salt, retaining the THF solution of 2-tert-Butyldimethylsiloxybut-3-yne.

Protocol II: Kinetic Lithiation and Electrophilic Alkynylation

This protocol outlines the direct use of the generated protected alkyne in a nucleophilic addition to a carbonyl compound, a critical step in assembling complex carbon frameworks like megastigmanes ().

Causality of Reagents: The temperature must be strictly maintained at -78°C during the addition of n-butyllithium (n-BuLi). Terminal alkynes have a pKa of ~25, allowing for rapid kinetic deprotonation. However, if the temperature rises above -40°C, the highly nucleophilic n-BuLi will attack the silicon center of the TBS group, leading to premature desilylation and complex mixtures.

Step-by-Step Methodology:

-

Cooling: Transfer the THF solution of 2-tert-Butyldimethylsiloxybut-3-yne from Protocol I into a fresh, flame-dried flask. Cool strictly to -78°C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-BuLi (10.5 mmol, typically 2.5 M in hexanes) dropwise down the side of the flask over 15 minutes.

-

Self-Validation: The solution will develop a faint yellow tint, indicating the formation of the lithium acetylide intermediate. Optional validation: Quench a 0.1 mL aliquot in D₂O; GC-MS analysis should reveal near-quantitative deuterium incorporation at the terminal alkyne position (M+1 peak).

-

Electrophilic Addition: Stir at -78°C for 30 minutes. Add the target electrophile (e.g., a ketone or aldehyde, 9.0 mmol) dissolved in 3 mL of THF dropwise.

-

Quenching: Allow the reaction to slowly warm to 0°C over 2 hours. Quench by adding 10 mL of saturated aqueous NH₄Cl. The biphasic mixture self-validates the destruction of unreacted organolithium species. Extract with diethyl ether, dry over MgSO₄, and concentrate for purification.

Protocol III: Palladium-Catalyzed Sonogashira Cross-Coupling

Alternatively, the protected alkyne can be subjected to a one-pot Sonogashira coupling to synthesize internal aryl alkynes ().

Causality of Reagents: CuI is an essential co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is significantly more nucleophilic than the neutral alkyne, allowing for rapid transmetalation with the Pd(II) complex generated after the oxidative addition of the aryl halide.

Step-by-Step Methodology:

-

Degassing: To the THF solution of the protected alkyne (10.0 mmol), add triethylamine (20.0 mmol) and an aryl iodide (9.0 mmol). Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which can cause oxidative homocoupling (Glaser coupling) of the alkyne.

-